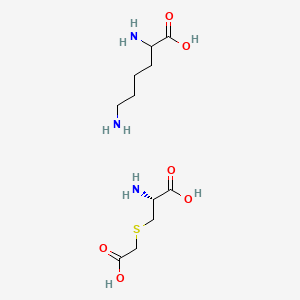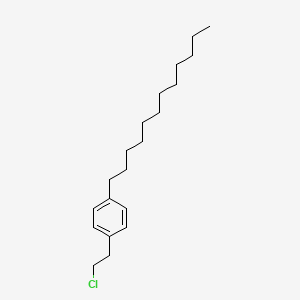
1-(2-Chloroethyl)-4-dodecylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroethyl)-4-dodecylbenzene: is an organic compound characterized by the presence of a benzene ring substituted with a 2-chloroethyl group and a dodecyl chain
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)-4-dodecylbenzene can be synthesized through a multi-step process involving the alkylation of benzene derivatives. One common method involves the Friedel-Crafts alkylation of benzene with 1-dodecene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting dodecylbenzene is then subjected to a chlorination reaction using thionyl chloride (SOCl2) to introduce the 2-chloroethyl group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation followed by chlorination. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
化学反応の分析
Types of Reactions: 1-(2-Chloroethyl)-4-dodecylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The dodecyl chain can undergo oxidation to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding ethyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: Formation of 1-(2-hydroxyethyl)-4-dodecylbenzene, 1-(2-aminoethyl)-4-dodecylbenzene, etc.
Oxidation: Formation of 1-(2-chloroethyl)-4-dodecylbenzyl alcohol, aldehyde, or carboxylic acid.
Reduction: Formation of 1-(2-ethyl)-4-dodecylbenzene.
科学的研究の応用
Chemistry: 1-(2-Chloroethyl)-4-dodecylbenzene is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for designing complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological membranes due to its amphiphilic nature. It can be used to investigate the effects of hydrophobic and hydrophilic interactions on membrane stability and function.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications. For example, derivatives with modified functional groups are investigated for their anticancer and antimicrobial properties.
Industry: this compound is used in the production of surfactants, lubricants, and other specialty chemicals. Its ability to modify surface properties makes it valuable in formulations for detergents and emulsifiers.
作用機序
The mechanism of action of 1-(2-Chloroethyl)-4-dodecylbenzene involves its interaction with molecular targets through its functional groups. The chloroethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The dodecyl chain interacts with hydrophobic regions of membranes, affecting their fluidity and permeability.
Molecular Targets and Pathways:
Nucleophilic Sites: The chloroethyl group targets nucleophilic sites on proteins and nucleic acids, leading to alkylation and potential disruption of their normal function.
Membrane Interactions: The dodecyl chain interacts with lipid bilayers, influencing membrane dynamics and potentially affecting signal transduction pathways.
類似化合物との比較
1-(2-Chloroethyl)-4-methylbenzene: Similar structure but with a shorter alkyl chain.
1-(2-Chloroethyl)-4-ethylbenzene: Similar structure with an ethyl group instead of a dodecyl chain.
1-(2-Chloroethyl)-4-hexylbenzene: Similar structure with a hexyl chain.
Uniqueness: 1-(2-Chloroethyl)-4-dodecylbenzene is unique due to its long dodecyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and membrane studies. Its ability to undergo various chemical reactions also adds to its versatility as a synthetic intermediate.
特性
CAS番号 |
926028-63-9 |
|---|---|
分子式 |
C20H33Cl |
分子量 |
308.9 g/mol |
IUPAC名 |
1-(2-chloroethyl)-4-dodecylbenzene |
InChI |
InChI=1S/C20H33Cl/c1-2-3-4-5-6-7-8-9-10-11-12-19-13-15-20(16-14-19)17-18-21/h13-16H,2-12,17-18H2,1H3 |
InChIキー |
OVOPENIRIWOYRP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Isopropyl-10-thioxo-1,2,3,4,10,11-hexahydro-9H-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one](/img/structure/B14169198.png)
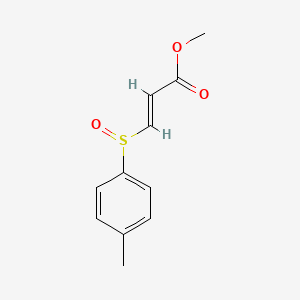
![2,2,2-trifluoro-N-{4-[(z)-phenyldiazenyl]phenyl}acetamide](/img/structure/B14169206.png)
![3-Nitro-1-[2-(3-nitro-1,2,4-triazol-1-yl)ethyl]-1,2,4-triazole](/img/structure/B14169219.png)
![Ethanone, 1-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14169227.png)
![N-(5-cyano-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)-4-nitrobenzamide](/img/structure/B14169237.png)
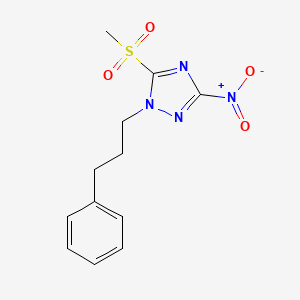

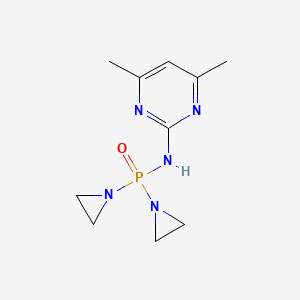
![N-[(2-chlorophenyl)methyl]quinoline-2-carboxamide](/img/structure/B14169256.png)
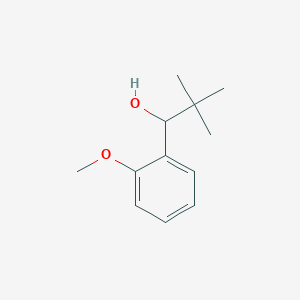
![4-Butoxy-I(2)-[[(4-methylphenyl)sulfonyl]amino]benzenepropanoic acid](/img/structure/B14169276.png)
![5-ethylsulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14169282.png)
